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Compound of Interest

Compound Name: Quinovic acid

Cat. No.: B198537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinovic acid is a pentacyclic triterpenoid natural product isolated from various plant

species, notably from the bark of Cinchona and Uncaria genera. As a member of the ursane

family of triterpenoids, it possesses a complex molecular architecture and a defined

stereochemistry that are crucial to its diverse biological activities, including neuroprotective and

anti-cancer properties. This technical guide provides an in-depth analysis of the molecular

structure and stereochemistry of quinovic acid. It includes a summary of its physicochemical

properties, detailed experimental protocols for its isolation and characterization, and a

visualization of its role in relevant biological pathways.

Molecular Structure and Identity
Quinovic acid is a complex organic molecule with a rigid pentacyclic core. Its structural identity

is defined by its chemical formula, systematic name, and unique registry number.

Molecular Formula: C₃₀H₄₆O₅[1][2]

Systematic IUPAC Name: (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-

1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-

4a,6a-dicarboxylic acid.[2]

CAS Registry Number: 465-74-7.[2]
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Other Names: Quinovaic acid, Chinovic acid.[2]

The core of quinovic acid is an ursane skeleton, a type of triterpene characterized by a five-

ring (A-E) carbon framework with a six-membered E ring.[3][4] The molecule is functionalized

with a hydroxyl (-OH) group at the C-3 position and two carboxylic acid (-COOH) groups at the

C-27 and C-28 positions. A double bond is located between C-12 and C-13 within the C ring.

Stereochemistry
The biological function of a complex molecule like quinovic acid is intrinsically linked to its

three-dimensional structure. The molecule contains ten stereogenic centers, leading to a highly

specific spatial arrangement of its atoms.

Absolute Configuration: The precise stereochemistry is defined in its IUPAC name, indicating

the specific (R) or (S) configuration at each chiral center. The naturally occurring isomer is

the one with the configuration specified.

Key Stereochemical Features: A critical feature is the orientation of the hydroxyl group at the

C-3 position, which is in the beta (β) configuration (denoted as 3β-hydroxy).[2] This means

the -OH group points "upwards" or out of the plane of the ring system. Based on biosynthetic

considerations, the natural ursane skeleton typically has an α-orientation for the hydrogen at

C-5 and a β-orientation for the hydrogen at C-18.[5]

Stereoisomers: With ten chiral centers, the theoretical maximum number of stereoisomers

for quinovic acid is 2¹⁰ or 1,024. However, only one specific stereoisomer is naturally

produced and recognized as quinovic acid. Any other stereoisomer would be classified as a

diastereomer of natural quinovic acid and would be expected to have different physical

properties and biological activities.

Physicochemical Properties
The quantitative physicochemical data for quinovic acid are crucial for its handling,

formulation, and analysis. The properties are summarized in the table below.
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Property Value Reference(s)

Molecular Weight 486.7 g/mol [2]

Appearance Powder

Melting Point ~298 °C (with decomposition)

Optical Rotation
[α]D²⁰ +99° (c = 2.48 in

pyridine)

Solubility

Practically insoluble in water.

Soluble in pyridine, DMSO,

acetone, chloroform, ethyl

acetate.

XlogP (Predicted) 5.9 [1]

Experimental Protocols
Isolation and Purification of Quinovic Acid from
Cinchona Bark
The isolation of quinovic acid from natural sources is a multi-step process involving extraction

and chromatographic purification. The following is a generalized protocol based on established

methods.[6][7][8]

Methodology:

Preparation of Plant Material: Dried Cinchona bark is ground into a fine powder to increase

the surface area for extraction.

Extraction:

The powdered bark is subjected to extraction with a suitable solvent. An acid-base

extraction is commonly employed.

The powdered bark (e.g., 100g) is first moistened with an alkaline solution, such as

ammonia water or sodium hydroxide, to convert alkaloids and acidic compounds into their
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free base or salt forms.

The treated bark is then extracted exhaustively with an organic solvent like toluene or

ethanol using a Soxhlet apparatus for several hours.[6]

Alternatively, an acidic aqueous solution (e.g., dilute sulfuric or nitric acid) can be used to

directly extract the protonated forms of basic compounds and the free form of acidic

triterpenoids.[7][8]

Purification:

The crude extract is concentrated under reduced pressure to yield a residue.

The residue is then subjected to column chromatography over silica gel.

A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and

gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by

methanol), is used to separate the different components.

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions

containing the compound of interest are pooled.

Final Purification and Crystallization:

The pooled fractions are further purified using preparative High-Performance Liquid

Chromatography (HPLC) if necessary.

The purified quinovic acid is then crystallized from a suitable solvent system (e.g., dilute

pyridine) to yield the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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